Product packaging for 3,5-Diphenyl-1,2,4-triazine(Cat. No.:CAS No. 24108-43-8)

3,5-Diphenyl-1,2,4-triazine

Cat. No.: B7795457
CAS No.: 24108-43-8
M. Wt: 233.27 g/mol
InChI Key: SZRLHQBBFQOVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Diphenyl-1,2,4-triazine is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research . This compound is part of the 1,2,4-triazine family, which is known for its wide array of biological activities and is a key intermediate for synthesizing more complex molecules for pharmacological screening . Researchers utilize this core structure to develop novel ligands and probes due to its ability to interact with various biological targets. The primary research value of this compound lies in its application as a precursor for the design and synthesis of potential therapeutic agents. Derivatives of this compound have been investigated as dual inhibitors of the enzymes α-amylase and α-glucosidase, representing a potential strategy for managing postprandial hyperglycemia in type II diabetes research models . Furthermore, hybrid molecules incorporating the 1,2,4-triazine structure have demonstrated significant antiproliferative activity in vitro against various human cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The mechanism of action for these bioactive derivatives involves the induction of apoptosis (programmed cell death), loss of mitochondrial membrane potential, and arrest of the cell cycle at the G2/M phase . The compound's structure allows for facile functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity for specific biological targets. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3 B7795457 3,5-Diphenyl-1,2,4-triazine CAS No. 24108-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-11-16-18-15(17-14)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRLHQBBFQOVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310744
Record name 3,5-Diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24108-43-8
Record name 3,5-Diphenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24108-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 3,5 Diphenyl 1,2,4 Triazine Systems

Electron-Deficient Nature and Nucleophilic Reactivity

The electron-deficient nature of the 1,2,4-triazine (B1199460) core makes it susceptible to attack by nucleophiles. This reactivity is central to its utility in synthesizing a diverse range of substituted and fused heterocyclic systems.

The behavior of 1,2,4-triazine derivatives as electron donors towards various electron acceptors, including activated carbonitriles, has been investigated. These reactions often proceed through a charge-transfer complex as a key intermediate, leading to the formation of novel heterocyclic systems. researchgate.net For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with different π-acceptor activated carbonitriles demonstrates this principle. researchgate.netresearchgate.net

Specific reactions have been documented, such as the interaction with 1,2-dicyanobenzene in dimethylformamide (DMF) to yield a benzencarboximidamide derivative. researchgate.netresearchgate.net Similarly, its reaction with α-bromomalononitrile in boiling DMF affords a distinct substituted 1,2,4-triazine product. researchgate.netresearchgate.net Another example is the reaction with tetracyanoethane (B8210308) in DMF, which also results in a new heterocyclic compound. researchgate.netresearchgate.net These transformations highlight the role of the triazine as a building block, driven by its interaction with electron-poor species.

Table 1: Reactions of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with π-Acceptors

π-AcceptorSolventProduct Type
1,2-DicyanobenzeneDMFBenzencarboximidamide derivative
α-BromomalononitrileBoiling DMFSubstituted 1,2,4-triazine
TetracyanoethaneDMFDisubstituted 1,2,4-triazine

The introduction of a hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) ring significantly influences its chemical behavior, enhancing its nucleophilicity. This substituent serves as a reactive handle for a variety of transformations. The chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine has been studied with respect to electrophilic reagents such as sulfur, oxygen, nitrogen, and halogen compounds in different media. researchgate.net

For instance, 3-hydrazino-5,6-diphenyl-1,2,4-triazine reacts with monosaccharides like D(-)fructose, D(+)glucose, D(-)ribose, and D(-)arabinose in dilute acetic acid to form the corresponding bis-triazinyl hydrazones. tandfonline.com This reactivity is analogous to the formation of osazones from sugars and phenylhydrazine. tandfonline.com Furthermore, the interaction between 3-hydrazino-5,6-diphenyl-1,2,4-triazine and chloroacetonitrile (B46850) results in the formation of a fused triazino[4,3-b] researchgate.netresearchgate.nettandfonline.comtriazine system. researchgate.netresearchgate.net This product can undergo further reactions, including acylation, aroylation, and thioacylation. researchgate.netresearchgate.net

A key application of the reactivity of diphenyl-1,2,4-triazine derivatives is the synthesis of fused heterocyclic systems. These reactions leverage the inherent reactivity of the triazine ring and its substituents to construct polycyclic structures. The reactions of hydrazino-substituted diphenyl-1,2,4-triazines with activated nitriles are particularly effective for the direct formation of fused heterobicyclic nitrogen systems. researchgate.netresearchgate.net

Several synthetic methods are suitable for constructing ring-fused researchgate.netresearchgate.nettandfonline.comtriazines, including the reductive cyclization of nitrophenylhydrazides and the reaction of appropriate ortho-quinones with benzamidrazone. mdpi.com The interaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with various activated carbonitriles serves as a prime example, leading to novel fused heterocycles. researchgate.netresearchgate.net The specific structure of the fused system depends on the nature of the carbonitrile reagent used. researchgate.net For example, the reaction with chloroacetonitrile yields 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.nettandfonline.comtriazine. researchgate.netresearchgate.net This resulting fused system can be further elaborated, for instance, by reacting it with cyanamide (B42294) followed by a ring-closing reaction with malonic acid to produce a more complex polycyclic structure. researchgate.netresearchgate.net

Cycloaddition Reactions

1,2,4-triazines are well-known for their participation in cycloaddition reactions, where they function as the diene component. This reactivity is a cornerstone of their synthetic utility.

Due to their electron-deficient nature, 1,2,4-triazines readily participate in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govnih.gov In these reactions, the electron-poor triazine (diene) reacts with an electron-rich dienophile. rsc.org The reaction typically proceeds with the formation of a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction involving the expulsion of a molecule of dinitrogen (N₂) to yield a substituted pyridine (B92270) or other heterocyclic product. researchgate.net

The reactivity of the 1,2,4-triazine ring in IEDDA reactions can be enhanced by the introduction of electron-withdrawing groups. researchgate.net While 1,2,4-triazines are generally less reactive than their 1,2,4,5-tetrazine (B1199680) counterparts, they offer excellent stability and are effective reagents for these transformations. rsc.orgresearchgate.net The phenyl groups at the 3- and 5-positions of the target compound influence the electronic properties and steric accessibility of the diene system, thereby affecting reaction rates and outcomes. For example, in a study comparing isomeric triazines, 5-phenyl-1,2,4-triazine was shown to react readily with certain dienophiles where other isomers failed. researchgate.net

The IEDDA reactions of 1,2,4-triazines are particularly effective with highly reactive dienophiles, such as strained alkenes and alkynes, as well as electron-rich species like enamines and ynamines. nih.govsigmaaldrich.com The use of strained dienophiles, such as cyclooctyne (B158145) derivatives, has become a powerful tool in bioorthogonal chemistry. nih.gov

The reaction scope of 1,2,4-triazines extends to various dienophiles. They react with enamines, ynamines, and ketene (B1206846) acetals in a regiospecific manner under mild conditions. sigmaaldrich.com The cycloaddition with an alkyne dienophile, for instance, leads to the formation of a pyridine ring after the characteristic loss of N₂. researchgate.net The reactivity profile can be tuned by the substituents on the triazine ring; for example, 5-substituted 1,2,4-triazines are capable of reacting even with sterically hindered strained alkynes. researchgate.net

Table 2: General Reactivity of 1,2,4-Triazines in IEDDA Reactions

Dienophile ClassGeneral ProductKey Features
Strained Alkynes (e.g., Bicyclononyne)Substituted PyridinesHigh reactivity, loss of N₂
EnaminesSubstituted PyridinesElectron-rich dienophile
YnaminesSubstituted PyridinesHighly reactive electron-rich dienophile
Strained Alkenes (e.g., trans-Cyclooctene)Substituted DihydropyridinesSubsequent aromatization often occurs

Influence of N-Alkylation on Cycloaddition Kinetics

The kinetics of inverse electron-demand Diels-Alder (IEDDA) reactions involving 1,2,4-triazines are significantly influenced by substituent effects. A key strategy for enhancing the reactivity of these systems is the N-alkylation of the triazine ring. This modification leads to the formation of N-alkyl-1,2,4-triazinium salts, which exhibit dramatically accelerated cycloaddition kinetics compared to their neutral parent compounds.

Research has shown that the methylation of 3,5-diphenyl-1,2,4-triazine (B300344) produces the corresponding N1-methyl-1,2,4-triazinium salt. This cationic species is approximately three orders of magnitude more reactive in cycloaddition reactions with strained alkynes, such as endo-bicyclo[6.1.0]non-4-yne (endo-BCN), than the parent triazine. This substantial increase in reaction rate makes N-alkylation a powerful tool for bioorthogonal chemistry, where rapid kinetics are essential.

The enhanced reactivity is attributed to the increased electron deficiency of the triazinium ring, which lowers the energy of its lowest unoccupied molecular orbital (LUMO), thereby facilitating the IEDDA reaction. Upon mixing N1-methyl-3,5-diphenyl triazinium with endo-BCN, a clean and rapid conversion to the corresponding pyridine cycloadduct occurs within minutes.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Cycloaddition of this compound and its N-methylated derivative with endo-BCN.
CompoundReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
This compoundendo-BCN0.021
N1-methyl-3,5-diphenyl-1,2,4-triazinium saltendo-BCN20

Metal-Mediated Transformations and Coordination Chemistry

As ligands, 1,2,4-triazines exhibit distinct electronic characteristics that influence their coordination chemistry and the reactivity of their metal complexes. acs.org The triazine ring is π-acidic, meaning it can accept electron density from metal d-orbitals into its π* orbitals. This property can help stabilize metal centers in low oxidation states. acs.org Compared to pyridine, the nitrogen atoms in triazines are less Lewis-basic, which can make the ligands more susceptible to substitution. acs.org

The coordination of a metal to the triazine ring can serve as a powerful method to modulate the ring's reactivity. By withdrawing electron density, the metal center enhances the electron-deficient nature of the triazine, thereby activating it for further reactions. A notable example is the metal-mediated acceleration of IEDDA reactions. It has been demonstrated that the coordination of a Rhenium(I) fragment to a 1,2,4-triazine ligand increases the rate of its cycloaddition with bicyclooctyne by a factor of 55. rsc.org This rate enhancement is more profound than that observed for the analogous 1,2,4,5-tetrazine systems, highlighting a unique activation mechanism for triazines upon metal coordination. rsc.org

While the coordination chemistry of the parent this compound is not extensively detailed, related substituted 1,2,4-triazines typically act as bidentate chelators. tandfonline.com Coordination often occurs through the N2 atom of the triazine ring and a nitrogen atom from an adjacent substituent, forming a stable chelate ring with the metal center. tandfonline.com The electron-deficient triazine ring generally imparts a weak ligand field strength in its complexes.

Advanced Characterization Methodologies in Diphenyl 1,2,4 Triazine Research

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic behavior of 3,5-diphenyl-1,2,4-triazine (B300344). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic arrangement, bonding, and electron distribution can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of closely related compounds such as various substituted diphenyl- and triphenyl-triazines.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the two phenyl rings. These protons would typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic environment created by the 1,2,4-triazine (B1199460) ring. The single proton on the triazine ring (at position 6) would likely appear as a distinct singlet, potentially further downfield due to the deshielding effect of the adjacent nitrogen atoms. For comparison, the aromatic protons in 2,4,6-triphenyl-1,3,5-triazine (B147588) appear in the range of 8.80-7.56 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbons of the triazine ring and the phenyl substituents. The carbons of the triazine ring are expected to be significantly deshielded and appear at lower field (higher ppm values). For instance, in derivatives of 1,3,5-triazine (B166579), the triazine carbons can have chemical shifts in the range of 165-175 ppm. The carbons of the phenyl rings would exhibit signals in the typical aromatic region of approximately 125-140 ppm. The ipso-carbons (the carbons of the phenyl rings directly attached to the triazine ring) would likely be found at the lower end of this range.

Table 1: Representative ¹H NMR Data for Related Triazine Compounds

Compound Solvent Chemical Shifts (ppm) and Multiplicity
2,4,6-Triphenyl-1,3,5-triazine CDCl₃ 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) rsc.org
2-Chloro-4,6-diphenyl-1,3,5-triazine CDCl₃ 8.76–8.61 (m, 4H), 7.63–7.60 (d, 2H), 7.57–7.52 (m, 4H) sci-hub.se
3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine CDCl₃ 8.927 (d), 8.717 (d), 7.936 (t), 7.687 (d), 7.640 (m), 7.482-7.36 (m) chemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Triazine Compounds

Compound Solvent Chemical Shifts (ppm)
2,4,6-Triphenyl-1,3,5-triazine d₆-DMSO 166.6, 134.6, 129.8, 128.9 rsc.org
2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine CDCl₃ 172.0, 171.0, 139.1, 136.4, 135.1, 133.0, 130.6, 129.3, 129.0 rsc.org
2,4-Diphenyl-6-methyl-1,3,5-triazine CDCl₃ 177.4, 171.6, 136.3, 132.9, 129.3, 129.0, 26.5 rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the phenyl rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings and the C=N stretching of the triazine ring would likely result in a series of sharp bands in the 1400-1650 cm⁻¹ region. For example, in 2-chloro-4,6-diphenyl-1,3,5-triazine, characteristic bands are observed at 1508 cm⁻¹, and for N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine, a band at 1445 cm⁻¹ is noted. sci-hub.se The in-plane and out-of-plane C-H bending vibrations of the phenyl groups would give rise to absorptions in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing vibrations of the phenyl and triazine rings would be expected to produce strong signals in the Raman spectrum. For instance, in 2,4,6-triphenyl-1,3,5-triazine derivatives, strong Raman signals are observed for C=C aromatic stretching around 1600 cm⁻¹ and for the C=N of the triazine ring around 1511 cm⁻¹. sci-hub.se

Table 3: Characteristic IR and Raman Bands for Related Phenyl-Triazine Compounds

Compound Technique Wavenumber (cm⁻¹) Assignment
2-Chloro-4,6-diphenyl-1,3,5-triazine IR 1508 C=N stretch (triazine)
N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine IR 1445 Aromatic C=C stretch
2,4,6-Triphenyl-1,3,5-triazine derivative Raman 1600 C=C aromatic stretch
2,4,6-Triphenyl-1,3,5-triazine derivative Raman 1511 C=N stretch (triazine)

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. youtube.comlibretexts.org

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity and occur at shorter wavelengths. These transitions are associated with the conjugated π-system of the phenyl rings and the triazine core. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms of the triazine ring) to a π* anti-bonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related 1,2,4-triazine derivatives suggest that the absorption spectra are typically located in the 300-450 nm range. nih.govresearchgate.net For 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, the experimental maximum absorption wavelength is reported to be around 400 nm. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation pathway for aromatic compounds is the loss of the substituent groups. Therefore, the cleavage of the phenyl groups from the triazine core would be an expected fragmentation. The loss of a phenyl radical (C₆H₅•) would result in a significant fragment ion. Further fragmentation of the triazine ring itself could occur through the loss of small neutral molecules such as N₂, HCN, or C₂H₂N₂. The analysis of the relative abundances of these fragment ions can provide valuable clues about the stability of different parts of the molecule and confirm the connectivity of the atoms. The study of the fragmentation patterns of various 1,2,4-triazine derivatives shows complex cleavage and rearrangement processes. derpharmachemica.com

X-ray Crystallography for Solid-State Structure and Molecular Geometry

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The study of intermolecular interactions is fundamental to understanding the solid-state properties of this compound and its derivatives. These non-covalent forces dictate the crystal packing and the formation of larger, well-ordered supramolecular architectures. While the 1,3,5-triazine isomer is well-known for forming intricate networks, 1,2,4-triazine derivatives also exhibit significant self-assembly behavior. researchgate.net

Research on compounds structurally similar to this compound provides significant insights. For instance, the crystal structure of 3,5-diphenyl-1,2,4-triazin-6(1H)-one, a closely related derivative, shows the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds. nih.gov This study also identified various intramolecular interactions, such as C-H···O and C-H···N, which stabilize the molecular conformation. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, reinforcing the contributions of N···H, O···H, and C···H interactions to crystal stability.

In the broader context of triazine chemistry, particularly with 2,4-diamino-6-phenyl-1,3,5-triazine, a variety of complex hydrogen-bonded arrays have been observed. These include DDDAAD sextuple and DADA quadruple hydrogen-bonded patterns that can generate elaborate structures like supramolecular rosettes. These systems often feature robust ring motifs, such as the R²₂(8) graph set, arising from acid-base interactions and complementary base pairing. Furthermore, offset aromatic π-π stacking and C-H···π interactions are often crucial for stabilizing the crystal lattice.

Table 1: Intermolecular Interactions in Triazine Derivatives
Interaction TypeDescriptionExample Compound(s)Supramolecular Architecture
N-H···N Hydrogen Bonds A classic hydrogen bond that often leads to dimerization or chain formation.3,5-diphenyl-1,2,4-triazin-6(1H)-oneCentrosymmetric dimers
π-π Stacking Attractive, noncovalent interactions between aromatic rings.2,4-diamino-6-phenyl-1,3,5-triazine multicomponent systemsStabilizes sheets and tunnel-like structures
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor.2,4-diamino-6-phenyl-1,3,5-triazine multicomponent systemsContributes to overall crystal packing stability
DDDAAD/DADA Arrays Multiple, simultaneous hydrogen bonds between donor (D) and acceptor (A) sites.Salt of 2,4-diamino-6-phenyl-1,3,5-triazine with hydrogen malonateSupramolecular rosette-like architectures

Microscopic and Thermal Analysis

Scanning Electron Microscopy (SEM) for Morphological Insights

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface morphology of solid materials. In the context of this compound research, SEM provides high-resolution images of the compound's crystalline form, revealing details about its crystal habit, size distribution, and surface topography.

While specific SEM studies on this compound are not extensively detailed in the literature, the technique is widely applied to related triazine-based materials. For example, SEM has been used to examine the morphology of graphitic carbon nitride (g-C₃N₄), a polymer based on a triazine structure, revealing a stacked lamellar arrangement with significant porosity. acs.org Such information is vital for applications where surface area and structure are critical. For crystalline small molecules like this compound, SEM analysis would be crucial to assess the quality of synthesized crystals, identify different polymorphs through their distinct morphologies, and understand how crystallization conditions affect the final product's physical form.

Thermogravimetric Analysis (TGA) and Direct Insertion Probe Mass Spectrometry (DIP-MS)

Thermal analysis techniques are critical for determining the stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides key information about the thermal stability of a compound, identifying the temperatures at which degradation begins. Studies on various 1,3,5-triazine derivatives demonstrate that the triazine core generally imparts high thermal stability. Decomposition temperatures (Td), defined as the point of 5% weight loss, are often observed well above 300°C, indicating that these molecules can withstand significant thermal stress.

Table 2: Decomposition Temperatures of Selected 1,3,5-Triazine Derivatives
CompoundDecomposition Temperature (Td) at 5% Weight Loss
2,4,6-tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT)370 °C
2,4,6-tri(1H-indol-1-yl)-1,3,5-triazine (TIDT)384 °C
Covalent Triazine FrameworksStable up to 350 °C

Direct Insertion Probe Mass Spectrometry (DIP-MS) is a solvent-free technique that allows for the mass analysis of solid or low-volatility liquid samples. The sample is placed on the tip of a probe, which is inserted directly into the ion source of a mass spectrometer. The probe is then heated according to a programmed temperature ramp, causing the sample to vaporize or pyrolyze. The resulting gas-phase molecules are ionized and detected. This method acts as a form of fractional distillation, separating components of a mixture based on their volatility and boiling point. DIP-MS is a powerful tool for quickly assessing the purity of a this compound sample, identifying thermal decomposition products, and characterizing non-volatile impurities without prior chromatographic separation.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-MS)

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is a cornerstone technique in this area.

Reversed-phase HPLC is commonly employed for the analysis of triazine derivatives. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the target compound from impurities and starting materials.

A study on 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), a compound with a very similar core structure, utilized an Agilent Shim-pack ODS (C8) column with an isocratic mobile phase of acetonitrile and an acetate (B1210297) buffer. This highlights the suitability of octadecylsilane (B103800) (ODS) and related stationary phases for this class of compounds. Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb strongly in the UV region. Coupling HPLC with a mass spectrometer (MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the eluting compound and its fragmentation pattern, offering a high degree of certainty in both qualitative and quantitative analysis.

Table 3: Example HPLC Conditions for Triazine Analysis
ParameterCondition 1Condition 2
Technique HPLCUHPLC
Column Agilent Shim-pack ODS (C8, 4.6 × 150 mm)Phenomenex XB-C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile / 0.02 M Acetate Buffer (pH 4.65)Gradient: Water (0.01% HCOOH) and Methanol (0.01% HCOOH)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV-VisPDA (UV-Vis) and ESI-MS

Computational Chemistry and Theoretical Investigations of Diphenyl 1,2,4 Triazines

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study derivatives of 1,2,4-triazine (B1199460).

DFT calculations are employed to understand the electronic properties of diphenyl-1,2,4-triazine derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For instance, studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) and its derivatives have shown that modifications to the molecular structure can significantly alter these electronic properties. nih.gov The HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is a common extension used to predict electronic absorption spectra and understand the nature of electronic transitions. nih.govresearchgate.netmdpi.com Calculations can reveal whether transitions are of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or other characters. mdpi.com

Below is a table showcasing computed HOMO and LUMO energies for a related series of 1,2,4-triazine derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT)-5.99-2.113.88
1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB)-6.13-2.523.61
1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB)-6.04-2.233.81
2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (DTTMP)-6.05-2.543.51

Data sourced from DFT/B3LYP/6-31G(d,p) level calculations. nih.govresearchgate.net

DFT calculations are highly effective in predicting the three-dimensional structures of molecules. For 3,5-diphenyl-1,2,4-triazin-6(1H)-one, a DFT study predicted a completely planar conformation for the isolated molecule. nih.govresearchgate.net However, in the crystalline state, the molecule deviates from planarity. nih.govresearchgate.net This highlights the influence of intermolecular forces in the solid state on molecular conformation. In other derivatives like 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, the phenyl groups are often rotated out of the plane of the triazine ring to minimize steric hindrance. nih.govresearchgate.net

Theoretical calculations are also used to predict spectroscopic properties. For example, calculated infrared (IR) spectra can be compared with experimental data to confirm structural assignments. mdpi.com TD-DFT is used to calculate UV-Vis absorption spectra, which can show good agreement with experimental measurements and help assign electronic transitions. mdpi.comsci-hub.seresearchgate.net

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing charge distribution. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atomic properties, such as atomic charges, and to characterize chemical bonds. chemrxiv.orgdntb.gov.ua This provides a rigorous way to partition the electron density of a molecule among its constituent atoms.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a 1,2,4-triazine derivative, might interact with a biological target, typically a protein receptor.

Studies have used molecular docking to investigate 1,2,4-triazine derivatives as potential inhibitors of various enzymes and receptors. For example, derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been docked into the active site of the mammalian target of rapamycin (B549165) (mTOR) receptor to understand their binding modes and interactions. nih.gov Similarly, 1,2,4-triazine sulfonamide derivatives have been docked against receptors involved in cancer, such as 3RHK, 5GTY, 6PL2, and 7JXH, to evaluate their binding affinities. mdpi.com These studies often identify key interactions, like hydrogen bonds and π-π stacking, between the triazine derivative and amino acid residues in the target's active site. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies Using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools in this field. nih.gov

These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For 1,2,4-triazine derivatives, 3D-QSAR studies have been used to guide the design of new compounds with improved inhibitory activity against targets like human D-amino acid oxidase (h-DAAO). nih.gov The insights from these computational SAR studies help in the rational design of more potent and selective molecules. mdpi.comnih.gov

Mechanistic Investigations of Chemical Reactions via Theoretical Models

Theoretical models are instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and activation energies.

For example, theoretical studies on the photostability of certain triazine derivatives have confirmed that their stability is due to an ultrafast excited-state intramolecular proton transfer (ESIPT) process. sci-hub.seresearchgate.netnih.gov This deactivation pathway efficiently dissipates the energy absorbed from UV light, preventing photochemical degradation. sci-hub.seresearchgate.net Theoretical models have also been used to study the pyrolysis mechanisms of energetic materials based on triazine rings. mdpi.com

Applications and Emerging Research Directions for Diphenyl 1,2,4 Triazines

Ligand Design in Metal-Mediated Catalysis

The electron-deficient nature of the 1,2,4-triazine (B1199460) core makes it an intriguing building block for the design of ligands in transition metal catalysis. By coordinating to a metal center, these ligands can significantly influence its electronic structure and, consequently, its catalytic activity and selectivity.

Development of Triazine-Based Ligands for Transition Metal Catalysis

The synthesis of multidentate ligands incorporating the triazine moiety has been a focal point of recent research. These ligands are designed to chelate with various transition metals, including platinum(IV) and palladium(II), forming stable complexes. researchgate.netnih.gov The structural versatility of triazines allows for their incorporation into larger, supramolecular structures, which can act as sophisticated catalytic systems. nih.gov The design of these ligands often involves creating tridentate or bidentate coordination pockets to facilitate stable complex formation with metal ions, leading to predictable geometries such as octahedral or square planar. researchgate.netnih.gov

Enhanced Catalytic Activity and Alternative Reaction Pathways

Triazine-based ligands have demonstrated the ability to not only enhance the catalytic activity of metal centers but also to open up alternative reaction pathways. acs.org In many instances, catalytic systems employing diazine and triazine ligands have been shown to outperform their more common pyridine-based counterparts. acs.org This enhancement is attributed to the unique electronic properties of the triazine ring. For example, homo-dinuclear Mn(II) complexes featuring triazine-based ligands have been shown to be effective catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ), exhibiting significant turnover numbers. dntb.gov.ua The robustness of these catalytic systems has also been noted in metal-mediated cycloaddition and hydroelementation reactions. semanticscholar.org

Table 1: Catalytic Performance of a Triazine-Based Mn(II) Complex

CatalystSubstrateProductTurnover Number (kcat, h⁻¹)
Homo-dinuclear Mn(II) complex3,5-DTBC3,5-DTBQ37.25

Role of Electronic Characteristics in Ligand Design and Metal Chelation

The catalytic behavior of triazine-based metal complexes is deeply rooted in the electronic characteristics of the triazine heterocycle. A key feature is its increased π-acidity when compared to pyridine (B92270). acs.org This arises from the presence of three nitrogen atoms, which leads to a stabilization of the lowest unoccupied molecular orbital (LUMO), thereby enhancing the ligand's ability to accept electron density from the metal center. acs.orgsemanticscholar.org This modulation of the metal's electronic properties is a critical aspect of ligand design. semanticscholar.org Furthermore, the Lewis basicity of the nitrogen lone pairs in triazines is reduced, which influences their coordination chemistry and susceptibility to substitution. acs.org These electronic properties are pivotal in determining the stability and reactivity of the resulting metal complexes. acs.orgsemanticscholar.org

Metal-Free Electrocatalysis with Triazine Derivatives

A rapidly emerging area of research is the use of triazine derivatives as metal-free electrocatalysts. rsc.org These materials are being explored for a variety of important electrochemical reactions, including water splitting, carbon dioxide reduction (CO2RR), and ammonia (B1221849) production. rsc.orgmatilda.sciencebohrium.com The nitrogen-rich structure of the triazine ring is thought to provide active sites for these catalytic transformations, mimicking the function of traditional metal-based catalysts. rsc.org Covalent organic frameworks (COFs) based on triazine have shown particular promise due to their high stability, porosity, and the regular distribution of active sites. 210.212.36 For instance, a triazine-based 2D covalent organic framework has demonstrated high efficiency for the hydrogen evolution reaction (HER) in electrochemical water splitting, with a notably low overpotential. 210.212.36

Table 2: Performance of a Triazine-Based Covalent Organic Framework in Metal-Free Electrocatalysis

ElectrocatalystReactionOverpotential
C6-TRZ-TFP COFHydrogen Evolution Reaction (HER)200 mV

Materials Science Applications

The photophysical properties of 3,5-diphenyl-1,2,4-triazine (B300344) and its derivatives make them highly attractive for applications in materials science, particularly in the field of optoelectronics.

Optoelectronic Materials: Photo- and Electroluminescence

Derivatives of 1,2,4-triazine are being investigated as components in photo- and electroluminescent materials, with significant applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These compounds can function as electron-transporting materials or as emitters in the emissive layer of OLEDs. researchgate.net The high thermal stability and electron affinity of the triazine core contribute to the durability and efficiency of these devices. researchgate.net By functionalizing the triazine core with various aromatic and heteroaromatic groups, the emission color and quantum efficiency can be tuned. rsc.orgnih.gov For example, 1,3,5-triazine (B166579) derivatives have been successfully employed as host materials for green phosphorescent OLEDs, achieving high external quantum efficiencies and power efficiencies. researchgate.net The photoluminescence quantum yields of some triazine derivatives can be quite high, indicating their potential for bright and efficient light emission. researchgate.netresearchgate.net

Table 3: Optoelectronic Properties and OLED Performance of Selected Triazine Derivatives

CompoundHost/EmitterEmission ColorMax. External Quantum Efficiency (EQE)Power Efficiency (lm W⁻¹)
T2T with (PPy)₂Ir(acac)HostGreen17.5%59.0
DPTPCzHost---
DPOTPCzHost---
OTrPhCzGuestBlue2.64%-

Table 4: Photophysical Properties of Selected Triazine Derivatives

CompoundSolventPhotoluminescence Quantum Yield (ΦPL)HOMO (eV)LUMO (eV)
11 (a 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine derivative)Toluene17.6%--
11 (under N₂)Toluene44.2%--
OTrPhCz ---5.83-2.88
OTrPhCzBr ---5.96-2.71
7d (a styryl derivative)Ethanol (B145695)6.89%--
7e (a styryl derivative)Ethanol2.91%--

Components for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The 1,2,4-triazine core, particularly when substituted with phenyl groups, has been investigated for its electronic properties in optoelectronic devices. While the isomeric 1,3,5-triazine ring is more commonly employed as an electron-transport or host material in organic light-emitting diodes (OLEDs) due to its high electron affinity, derivatives of 1,2,4-triazine have shown potential in the realm of solar energy conversion, specifically in dye-sensitized solar cells (DSSCs). researchgate.netacs.orgrsc.orgoled-intermediates.com

Research into 1,2,4-triazine derivatives for DSSCs has focused on their role as electron-acceptor units within a donor-π-acceptor (D-π-A) dye structure. nih.gov A study involving four derivatives based on a 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold demonstrated their potential as sensitizers. In these molecules, a sulfur atom acts as an electron donor, while the phenyl and triazine groups function as electron acceptors. nih.gov The electronic and photovoltaic properties of these compounds were investigated using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to predict their performance in DSSCs. nih.gov

Key parameters such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the resulting energy gap (Eg) are crucial for determining a dye's effectiveness. These properties indicate that diphenyl-1,2,4-triazine derivatives are viable candidates for use in organic DSSCs. nih.gov The calculated values for several derivatives highlight their suitability for efficient electron injection into the semiconductor's conduction band, a critical step in the photovoltaic process. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
DTT-5.79-2.533.26
BDTTB-6.01-2.833.18
BDTTMB-5.93-2.803.13
DTTMP-5.88-2.883.00

Data derived from DFT/B3LYP/6-31G(d,p) calculations. Source: nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of an applied optical field, are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) architectures are often explored for their NLO properties. nih.gov

The broader class of triazines, particularly derivatives of the symmetric 1,3,5-triazine isomer, has been investigated for such applications. nih.govresearchgate.net These compounds can be incorporated into D-π-A systems where the electron-deficient triazine ring acts as a potent acceptor, leading to significant intramolecular charge transfer and enhanced NLO responses. nih.gov However, specific and detailed research focusing on this compound for its NLO properties is not as prominent in the existing literature. The potential exists, given its asymmetric electronic structure, but it remains a less-explored area compared to its 1,3,5-triazine counterpart.

Frameworks and Polymers for Energy Storage and Gas Management

Porous organic polymers, such as covalent organic frameworks (COFs), have attracted significant attention for applications in energy storage and gas management due to their high surface area, tunable porosity, and excellent stability. rsc.orgrsc.org A major subclass of these materials is Covalent Triazine Frameworks (CTFs), which are characterized by their exceptional thermal and chemical stability. rsc.org

These frameworks are typically synthesized through the trimerization of aromatic nitrile building blocks, a reaction that forms the highly stable, symmetric 1,3,5-triazine ring as the linking unit. mdpi.com The resulting materials possess customizable porosity and have been extensively studied for storing charges in batteries and supercapacitors and for managing gases like CO2 and H2. rsc.orgnih.gov The nitrogen-rich structure of CTFs provides active sites for charge storage and strong adsorption sites for CO2. rsc.orgnih.gov

CTF MaterialPrecursor Monomer(s)BET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273 K, 1 bar)
CTF-hex6Hexanitrile 1172865.5
CTF-hex1Hexanitrile 155776.0
CTF-hex4Hexanitrile 1 + 1,3,5-tricyanobenzene100776.4
caCTF-1-7001,4-dicyanobenzene (activated)2367~134 (6.0 mmol/g)

Data for selected 1,3,5-triazine-based Covalent Triazine Frameworks. Source: mdpi.comnih.gov

While the development of CTFs based on the 1,3,5-triazine linker is a mature field, the creation of analogous porous frameworks utilizing the 1,2,4-triazine scaffold is not as widely reported. The synthetic routes that lead to the 1,3,5-triazine ring are highly efficient and produce robust, porous networks, which has focused research efforts on this particular isomer.

Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on designing and synthesizing ordered solid-state structures through the control of non-covalent intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com Triazine derivatives are valuable building blocks in this field due to their defined geometry and multiple sites for hydrogen bonding. chim.itnih.gov

Studies on 1,3,5-triazine derivatives have revealed their capacity to form predictable supramolecular patterns, such as ribbons and sheets, through robust N-H---N hydrogen bonds. chim.it While the this compound molecule itself lacks the amino groups that drive many of these assemblies, its nitrogen atoms can still act as hydrogen bond acceptors.

The crystal structure of related 1,2,4-triazine systems provides insight into their assembly. For example, in the crystal structure of 3-phenyl-6-(4-methylphenyl)-1,2,4-triazolo[4,3-b]-1,2,4-triazine, the triazine and fused triazole rings are nearly coplanar. researchgate.net The stability of the crystal lattice in this molecule is significantly influenced by intermolecular hydrogen bonds, demonstrating the importance of these interactions in directing the solid-state architecture of 1,2,4-triazine derivatives. researchgate.net

Nuclear Fuel Cycle Chemistry

Actinide/Lanthanide Separation Strategies

The management of used nuclear fuel is a critical challenge for the sustainability of nuclear energy. One advanced strategy is Partitioning and Transmutation (P&T), which aims to separate long-lived radiotoxic elements from the bulk of the waste so they can be transmuted into shorter-lived or stable isotopes in advanced reactors. reading.ac.uk A key and chemically difficult step in P&T is the separation of minor actinides (MAs), primarily americium (Am) and curium (Cm), from lanthanides (Lns). northumbria.ac.uk

This separation is challenging because both groups of elements are chemically similar, typically existing as trivalent cations (An³⁺ and Ln³⁺) with comparable ionic radii. However, subtle differences in their bonding—a slightly greater covalent character in the actinide-ligand bond compared to the more ionic lanthanide bond—can be exploited. This has led to the development of selective extractants, with soft N-donor ligands being particularly effective. The Selective Actinide Extraction (SANEX) process was specifically designed to achieve this separation. northumbria.ac.uk

Development of 1,2,4-Triazine-Based Ligands (e.g., BTPs, BTBPs, BTPhens) for Selective Extraction

Among the most promising ligands for actinide/lanthanide separation are those based on the 1,2,4-triazine heterocycle. These N-donor ligands preferentially complex with actinides over lanthanides, enabling their selective extraction from acidic aqueous solutions into an organic phase. Three main classes of these ligands have been developed:

BTPs (2,6-bis(1,2,4-triazin-3-yl)pyridines): These tridentate ligands were among the first 1,2,4-triazine systems to show high selectivity for Am(III).

BTBPs (6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridines): These are tetradentate ligands that offer stronger complexation. The derivative CyMe₄-BTBP emerged as a reference molecule for the SANEX process, showing good resistance to acidic conditions. northumbria.ac.ukacs.org However, it suffers from relatively slow extraction kinetics. northumbria.ac.ukacs.org

BTPhens (2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthrolines): To improve upon BTBPs, the central 2,2'-bipyridine (B1663995) unit was replaced with a more rigid 1,10-phenanthroline (B135089) scaffold. acs.org This "pre-organization" locks the ligand in a conformation favorable for metal ion binding, reducing the energetic penalty of complexation. northumbria.ac.uk The resulting ligand, CyMe₄-BTPhen, exhibits significantly faster extraction kinetics and much higher separation factors compared to its BTBP counterpart. northumbria.ac.ukacs.orgresearchgate.net

The performance of these ligands is remarkable. CyMe₄-BTPhen has demonstrated Am/Eu separation factors (SFAm/Eu) between 200 and 400, showcasing its exceptional selectivity. northumbria.ac.ukacs.org The radiolytic stability of these ligands is also a critical factor, as they are exposed to high radiation fields during processing. Studies have shown that while the ligands do degrade, their performance can be maintained up to significant absorbed doses. acs.org

LigandTypeKey FeatureSFAm/Eu (non-irradiated)Extraction Kinetics
CyMe₄-BTBP BTBPFlexible bipyridine core~100Slow (>60 min to equilibrium)
CyMe₄-BTPhen BTPhenRigid, pre-organized phenanthroline core237 ± 71Fast (~15 min to equilibrium)

Comparison of reference 1,2,4-triazine-based ligands in a SANEX solvent system. SFAm/Eu is the ratio of the distribution coefficient of Americium to that of Europium. Source: reading.ac.uknorthumbria.ac.ukacs.org

Further research has also explored hydrophilic sulfonated versions of BTBP and BTPhen ligands, which remain in the aqueous phase and act as masking agents, selectively holding actinides in the aqueous phase while lanthanides are extracted by a different organic-phase ligand. nih.govresearchgate.net This demonstrates the versatility of the 1,2,4-triazine scaffold in advanced nuclear fuel separation strategies. nih.gov

Role as Reagents and Intermediates in Organic Synthesis

The 1,2,4-triazine ring system, particularly in derivatives like this compound, serves as a highly valuable intermediate in organic synthesis. Its utility stems from the electron-deficient nature of the triazine core, which makes it a reactive component in a variety of chemical transformations. These derivatives are particularly well-known for their participation as azadienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. sigmaaldrich.comnih.gov This type of cycloaddition is a powerful tool for constructing new heterocyclic frameworks, as the triazine ring readily reacts with electron-rich dienophiles. sigmaaldrich.comnih.gov

The general mechanism involves a [4+2] cycloaddition between the 1,2,4-triazine (the 4π component) and a dienophile (the 2π component). This is typically followed by a retro-Diels-Alder reaction that results in the extrusion of a molecule of dinitrogen (N₂), leading to the formation of a stable, new aromatic heterocyclic ring. researchgate.net This reactivity profile allows 1,2,4-triazines to act as synthetic equivalents of various heterocyclic precursors, providing access to a wide range of functionalized products under mild reaction conditions. sigmaaldrich.com The substituents on the triazine ring, such as the phenyl groups in this compound, are carried over into the final product, offering a strategic way to control the substitution pattern of the newly formed heterocycle.

Building Blocks for Complex Heterocyclic Architectures

The application of this compound and related structures as building blocks for complex heterocycles is primarily centered on the inverse-electron-demand Diels-Alder reaction. This strategy has proven effective for the synthesis of highly substituted pyridines and other nitrogen-containing ring systems that are otherwise difficult to access. nih.govresearchgate.net

In a typical IEDDA reaction, the 1,2,4-triazine reacts with an electron-rich alkene or alkyne. The cycloaddition occurs across the C3 and C6 positions of the triazine ring, which, after the loss of N₂, yields a substituted pyridine. researchgate.net The phenyl groups at the C3 and C5 positions of the starting triazine are incorporated into the 2- and 4-positions of the resulting pyridine ring, respectively. This predictable regioselectivity makes it a powerful synthetic tool. A variety of dienophiles can be employed, including enamines, ynamines, and strained alkynes, expanding the scope of accessible heterocyclic structures. sigmaaldrich.comnih.gov

Sequential cycloaddition strategies further enhance the utility of these triazines. The initial Diels-Alder product, a 1,2-diazine, can itself act as a 4π component in a subsequent cycloaddition reaction, enabling the rapid assembly of complex, polycyclic, and functionalized heterocyclic systems. nih.gov

Reactant (Azadiene)DienophilePrimary Product (after N₂ extrusion)Significance
This compoundElectron-rich Alkenes (e.g., Enamines)Substituted DihydropyridinesAccess to functionalized, partially saturated nitrogen heterocycles.
This compoundElectron-rich Alkynes (e.g., Ynamines)Substituted PyridinesDirect synthesis of highly substituted aromatic pyridine cores. nih.gov
This compoundStrained Alkynes (e.g., Bicyclononyne)Substituted PyridinesUsed in bioorthogonal chemistry due to fast reaction kinetics without a catalyst. researchgate.net
This compoundHeterodienophilesVarious N-heterocyclesExpands the range of accessible ring systems beyond pyridines. nih.gov

Applications in Combinatorial Chemistry Scaffolds

The 1,2,4-triazine core is an effective scaffold for the construction of combinatorial libraries used in drug discovery and materials science. mdpi.comnih.gov A scaffold is a central molecular framework to which different functional groups can be attached, allowing for the rapid generation of a large number of structurally related compounds. The stability and predictable reactivity of the triazine ring make it an ideal platform for this purpose. mdpi.comresearchgate.net

By varying the substituents at different positions on the 1,2,4-triazine ring, diverse libraries of molecules can be synthesized. These libraries are then screened for specific biological activities or material properties. For instance, combinatorial libraries based on a triazine scaffold have been synthesized to mimic dipeptides for screening affinity ligands capable of binding to DNA. mdpi.com In other research, the 1,2,4-triazine core has been utilized as a novel scaffold to develop inhibitors for biological targets like focal adhesion kinase (FAK), which is implicated in cancer. nih.gov

While many examples focus on the broader class of triazines, the this compound structure provides a rigid and well-defined starting point for creating focused libraries. The two phenyl groups offer sites for further functionalization or can provide specific steric and electronic properties to the generated molecules, influencing their interaction with biological targets. The synthetic accessibility and the ability to systematically modify the core structure make 1,2,4-triazines valuable tools in combinatorial chemistry. mdpi.comnih.govresearchgate.net

Triazine Scaffold TypeLibrary ApplicationExample Target/UseReference
1,2,4-Triazine CoreEnzyme InhibitorsFocal Adhesion Kinase (FAK) Inhibitors for anti-cancer activity. nih.gov
Triazine-scaffolded LigandsBiomimetic LigandsScreening for affinity to DNA molecules for purification purposes. mdpi.com
Fused 1,2,4-TriazinesAnti-cancer AgentsDevelopment of novel chemotherapeutics against colon cancer. researchgate.net
General 1,2,4-Triazine DerivativesBroad Biological ScreeningAntimicrobial, antiviral, and anti-inflammatory agents. nih.govijpsr.info

Future Perspectives and Research Challenges in Diphenyl 1,2,4 Triazine Chemistry

Opportunities in Tailoring Reactivity and Selectivity

The reactivity of the 1,2,4-triazine (B1199460) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack and a versatile participant in cycloaddition reactions. A primary challenge and opportunity lies in controlling the regioselectivity of these reactions to synthesize complex molecules with precision.

Future research will likely focus on the selective functionalization of the 1,2,4-triazine core. For instance, the divergent synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles has been demonstrated using a 6-(5,6-diphenyl-1,2,4-triazin-3-yl) picolinonitrile precursor, showcasing how the triazine moiety can direct the outcome of subsequent reactions. acs.orgacs.org The chemoselectivity of such transformations can be influenced by the electronic environment of the reactants, presenting an avenue for tailoring reaction pathways. acs.orgacs.org

Furthermore, the investigation of ring-cleavage reactions, such as those observed with 3-trichloromethyl-5,6-diphenyl-1,2,4-triazine, opens up possibilities for using the triazine ring as a reactive intermediate that can be opened to form new acyclic structures. Understanding the mechanisms of such reactions will be crucial for harnessing their synthetic potential.

The development of novel catalytic systems that can selectively activate specific positions on the 3,5-diphenyl-1,2,4-triazine (B300344) ring is another promising research direction. This would enable the introduction of a wide array of functional groups, thereby expanding the accessible chemical space and allowing for the fine-tuning of the molecule's properties for specific applications.

Advancements in Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For triazine derivatives, this has led to the exploration of more environmentally benign and efficient synthetic protocols. While much of the pioneering work has been on the more common 1,3,5-triazine (B166579) isomer, the methodologies are highly relevant and adaptable for the synthesis of 3,5-diphenyl-1,2,4-triazines.

Microwave-assisted organic synthesis (MAOS) and sonochemistry have emerged as powerful tools for accelerating reaction rates, improving yields, and reducing solvent usage. nih.govrsc.org For example, microwave irradiation has been successfully employed in the synthesis of 5,6-diaryl-1,2,4-triazines, offering a greener alternative to conventional heating methods. tandfonline.com These techniques not only shorten reaction times from hours to minutes but can also lead to cleaner reactions with fewer byproducts. nih.gov

A significant challenge in greening the synthesis of triazines is the replacement of hazardous solvents. The development of reaction conditions that allow for the use of water or other environmentally friendly solvents is a key research goal. The use of phase-transfer catalysts can be instrumental in achieving high efficiency in aqueous media. nih.gov

Integration of Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound chemistry, this integration holds the key to accelerating the discovery of new compounds with desired properties.

Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding the electronic structure, reactivity, and spectroscopic properties of triazine derivatives. nih.gov For instance, DFT has been used to study the molecular and electronic properties of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione and related compounds to evaluate their potential in dye-sensitized solar cells. nih.gov Such computational studies can predict key parameters like HOMO-LUMO energy gaps, which are crucial for designing materials with specific optoelectronic properties.

In the realm of reaction design, computational methods can be used to elucidate reaction mechanisms and predict the selectivity of reactions. acs.orgacs.org This predictive power can guide the design of experiments, saving time and resources by focusing on the most promising synthetic routes. For example, DFT calculations have been employed to understand the regiodivergent preparation of 1,2,4-triazoles and 1,3,4-oxadiazoles from a diphenyl-1,2,4-triazine derivative. acs.orgacs.org

The challenge ahead lies in developing more accurate and efficient computational models that can handle the complexity of real-world chemical systems. The continued development of machine learning and artificial intelligence techniques, trained on large datasets of experimental and computational data, could revolutionize the in-silico design of novel this compound-based molecules and materials.

Exploration of Novel Material and Catalytic Applications

The unique electronic and structural features of the this compound scaffold make it an attractive building block for advanced materials and catalysts. While this area is still emerging, several promising directions are being explored.

In materials science, the electron-deficient nature of the 1,2,4-triazine ring suggests its utility in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. The ability to functionalize the phenyl rings and the triazine core allows for the tuning of the material's electronic properties and solid-state packing. The investigation of 1,2,4-triazine-based materials for applications like dye-sensitized solar cells is an active area of research. nih.gov

The incorporation of this compound units into larger polymeric structures, such as covalent organic frameworks (COFs), presents an exciting opportunity for creating robust, porous materials. rsc.org These materials could find applications in gas storage, separation, and heterogeneous catalysis. rsc.org The defined structure and tunable porosity of such COFs would be advantageous for creating highly selective catalysts.

The potential of this compound derivatives in catalysis is also beginning to be recognized. Their ability to coordinate with metal ions makes them interesting ligands for the development of novel catalysts. Furthermore, the triazine core itself may exhibit catalytic activity in certain reactions.

A significant research challenge is to establish clear structure-property relationships to guide the rational design of materials and catalysts based on the this compound framework. This will require a concerted effort involving synthesis, characterization, and theoretical modeling to unlock the full potential of this versatile heterocyclic system.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3,5-Diphenyl-1,2,4-triazine to improve yield and purity?

  • Methodology : Use reflux conditions with absolute ethanol as the solvent and glacial acetic acid as a catalyst. For example, dissolve 0.001 mol of the precursor triazole derivative, add 0.001 mol substituted benzaldehyde, and reflux for 4 hours. Purify via vacuum filtration and recrystallization . Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Yield optimization can be achieved by adjusting stoichiometry and reaction time .

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals?

  • Methodology : Employ slow evaporation techniques using polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For structural refinement, use SHELXL (via OLEX2 interface) to resolve crystallographic data. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Combine 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (in CDCl3_3 or DMSO-d6_6) to confirm substituent positions and purity. IR spectroscopy can identify triazine ring vibrations (e.g., C=N stretching at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How do I troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions for triazine derivatives?

  • Methodology : Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and base selection (e.g., K2_2CO3_3 in ethanol/water mixtures). Ensure rigorous degassing to prevent palladium oxidation. Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound derivatives?

  • Methodology : Perform density functional theory (DFT) calculations using Gaussian 16 with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer capabilities. Compare computed dipole moments with experimental XRD-derived electrostatic potential maps .

Q. What strategies resolve contradictions in polymorphic form identification for this compound?

  • Methodology : Cross-validate differential scanning calorimetry (DSC) and powder XRD data to distinguish polymorphs. Use variable-temperature XRD to monitor phase transitions. For ambiguous cases, employ solid-state NMR to probe hydrogen-bonding networks .

Q. How do steric and electronic effects of substituents influence the biological activity of triazine derivatives?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl rings. Evaluate bioactivity (e.g., enzyme inhibition) via dose-response assays. Use QSAR models to correlate Hammett constants (σ\sigma) with IC50_{50} values .

Q. What advanced techniques validate supramolecular interactions in triazine-based coordination complexes?

  • Methodology : Employ single-crystal XRD to resolve metal-ligand bond lengths and angles. Pair with X-ray absorption spectroscopy (XAS) to study oxidation states. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions like C–H···N and π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3,5-Diphenyl-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.